1-(2-chloro-6-fluorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by the presence of a chlorinated and fluorinated phenyl group, a dihydropyridine ring, and a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Chlorinated and Fluorinated Phenyl Group: This step involves the use of a chlorinated and fluorinated benzyl halide, which reacts with the dihydropyridine intermediate under basic conditions to form the desired product.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine derivative with antihypertensive properties.
Nicardipine: A dihydropyridine derivative used to treat high blood pressure.
Uniqueness: 1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14ClFN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-7-4-8-17(21)15(16)12-23-11-13(9-10-18(23)24)19(25)22-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,25) |
InChI Key |
MVKRLTAKLSBFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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